molecular formula C9H5BrClF3N2 B13781371 Benzimidazole, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)- CAS No. 89427-21-4

Benzimidazole, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)-

Cat. No.: B13781371
CAS No.: 89427-21-4
M. Wt: 313.50 g/mol
InChI Key: NFHFENIYBYJBKZ-UHFFFAOYSA-N
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Description

Benzimidazole, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For the specific compound, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)-benzimidazole, the synthesis may involve the following steps:

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the nitrogen atoms .

Scientific Research Applications

Benzimidazole, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzimidazole derivatives involves their interaction with specific molecular targets, such as enzymes and receptorsFor example, benzimidazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-benzimidazole
  • 5-Chloro-2-methylbenzimidazole
  • 4-Methyl-2-(trifluoromethyl)benzimidazole

Uniqueness

Benzimidazole, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)- is unique due to the combination of substituents on the benzimidazole ring. The presence of bromine, chlorine, methyl, and trifluoromethyl groups can significantly alter its chemical and biological properties compared to other benzimidazole derivatives. This unique combination of substituents can enhance its potency, selectivity, and pharmacokinetic properties, making it a valuable compound for scientific research .

Properties

CAS No.

89427-21-4

Molecular Formula

C9H5BrClF3N2

Molecular Weight

313.50 g/mol

IUPAC Name

6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H5BrClF3N2/c1-3-6(11)4(10)2-5-7(3)16-8(15-5)9(12,13)14/h2H,1H3,(H,15,16)

InChI Key

NFHFENIYBYJBKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1Cl)Br)NC(=N2)C(F)(F)F

Origin of Product

United States

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